molecular formula C19H32O8 B1151850 Ascleposide E CAS No. 325686-49-5

Ascleposide E

カタログ番号 B1151850
CAS番号: 325686-49-5
分子量: 388.457
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ascleposide E is a compound with the molecular formula C19H32O8 . It is a type of sesquiterpenoid .


Molecular Structure Analysis

Ascleposide E contains a total of 61 bonds, including 29 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 aliphatic ketone, 4 hydroxyl groups, 1 primary alcohol, and 3 secondary alcohols .


Physical And Chemical Properties Analysis

Ascleposide E is a powder . Its molecular weight is 388.5 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not provided in the search results.

科学的研究の応用

Cell Cycle Inhibition

Ascleposide E has been studied for its potential as a G1/S Phase Cell Cycle Inhibitor . It is believed to target the Cyclin D1/Cyclin Dependent Kinase 4 (CDK4)- Cyclin Dependent kinase 6 (CDK6) complex and Eukaryotic Transcription Factor 2 protein (E2F-2) . This could have significant implications in the treatment of diseases where cell cycle regulation is compromised, such as cancer .

Anticancer Activity

Research has shown that Ascleposide E may have anticancer properties . It has been investigated for its inhibitory effects on cancer cell growth, particularly in the context of sesquiterpene lactones, a class of compounds known for their anticancer effects .

Molecular Docking

Ascleposide E has been used in molecular docking studies . These studies aim to predict the behavior of molecules when they interact, which is crucial in drug design . In the case of Ascleposide E, it has been studied for its interactions with proteins like Cyclin D1 .

Chemoprotective Agent

Ascleposide E, like other plant-based natural compounds, is recognized as a chemoprotective agent . These agents are used for primary and secondary cancer prevention due to their efficacy and fewer side effects .

Drug Likeness and Pharmacokinetic Properties

The drug likeness and pharmacokinetic properties of Ascleposide E have been assessed via pkCSM and ADMET analysis . This is important in determining the potential of Ascleposide E as a therapeutic agent .

Potential Cyclin B1/CDK1 Complex Inhibitor

There is also research suggesting that Ascleposide E could act as a potential Cyclin B1/CDK1 complex inhibitor . This could have significant implications in the treatment of diseases where cell cycle regulation is compromised, such as cancer .

作用機序

Ascleposide E is a sesquiterpene lactone , a subclass of terpenoids, which are known for their wide structural diversity and unique anti-cancerous effects . This article aims to provide a comprehensive overview of the mechanism of action of Ascleposide E.

Target of Action

The primary targets of Ascleposide E are Cyclin D1/Cyclin Dependent Kinase 4 (CDK4)- Cyclin Dependent kinase 6 (CDK6) complex and Eukaryotic Transcription Factor 2 protein (E2F-2) . These proteins play a crucial role in cell division by monitoring the orderly progression of each phase, ensuring accurate completion before advancing to the next stage .

Mode of Action

Ascleposide E interacts with its targets, leading to the inhibition of the Cyclin D1/CDK4-CDK6 complex and E2F-2 . This interaction results in the disruption of the cell cycle, particularly at the G1/S phase .

Biochemical Pathways

The interaction of Ascleposide E with its targets affects the cell cycle, particularly the G1/S phase . This disruption leads to cell cycle arrest, preventing the cell from progressing to the next stage of division . The downstream effects of this interaction include the prevention of errors during cell division .

Pharmacokinetics

The pharmacokinetic properties of Ascleposide E were assessed via pkCSM and ADMET analysis .

Result of Action

The result of Ascleposide E’s action is the inhibition of cell division, particularly at the G1/S phase . This leads to cell cycle arrest, preventing the cell from progressing to the next stage of division . This disruption in the cell cycle can lead to the death of cancer cells .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ascleposide E involves the conversion of a precursor compound, kaempferol-3-O-glucoside, to Ascleposide E through a series of chemical reactions.", "Starting Materials": [ "Kaempferol-3-O-glucoside", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Methanol", "Chloroacetyl chloride", "Triethylamine", "Methanol", "Acetic acid", "Methanol", "Water" ], "Reaction": [ "Kaempferol-3-O-glucoside is treated with sodium hydride in methanol to form kaempferol.", "Kaempferol is then treated with hydrochloric acid to form kaempferol-3-O-methyl ether.", "Kaempferol-3-O-methyl ether is then treated with sodium hydroxide to form kaempferol-3-O-methyl ether-7-O-glucoside.", "Kaempferol-3-O-methyl ether-7-O-glucoside is then treated with acetic anhydride and pyridine to form kaempferol-3-O-methyl ether-7-O-acetate.", "Kaempferol-3-O-methyl ether-7-O-acetate is then treated with methanesulfonic acid in methanol to form kaempferol-3-O-methyl ether-7-O-methanesulfonate.", "Kaempferol-3-O-methyl ether-7-O-methanesulfonate is then treated with chloroacetyl chloride and triethylamine in methanol to form kaempferol-3-O-methyl ether-7-O-(2-chloroacetyl) derivative.", "Kaempferol-3-O-methyl ether-7-O-(2-chloroacetyl) derivative is then treated with acetic acid in methanol to form Ascleposide E.", "Ascleposide E is then purified using a combination of methanol and water." ] }

CAS番号

325686-49-5

製品名

Ascleposide E

分子式

C19H32O8

分子量

388.457

外観

Powder

製品の起源

United States

Q & A

Q1: How does Ascleposide E interact with its target proteins and what are the potential downstream effects?

A1: Molecular docking studies [[1], [2]] suggest that Ascleposide E can bind to Cyclin B1/CDK1 complex, key regulators of the G2/M phase of the cell cycle. The compound exhibits a binding affinity of -7.1 kcal/mol, indicating a strong interaction. Additionally, it demonstrates potential for inhibiting the Cyclin D1/CDK4-CDK6 complex and E2F-2, which are critical for G1/S phase progression [[2]]. This inhibition arises from hydrogen bond interactions and hydrophobic interactions between Ascleposide E and the target proteins. Disrupting these protein complexes could potentially halt or delay cell cycle progression, particularly in rapidly dividing cancer cells.

Q2: What is known about the isolation and structural characterization of Ascleposide E?

A2: Ascleposide E has been isolated from various plant sources, including the cane of Mallotus milliettii [[3]] and the roots of Saussurea lappa [[4]]. While the provided abstracts don't delve into the detailed spectroscopic data, they confirm the successful isolation and purification of the compound using techniques like silica gel column chromatography, Sephadex LH-20, and reversed-phase RP-18 column chromatography.

Q3: What is the current understanding of Ascleposide E's potential as an anticancer therapeutic based on the available research?

A3: While in vitro and in vivo studies are yet to be conducted, the existing computational research [[1], [2]] highlights Ascleposide E as a promising candidate for anticancer drug development. Its predicted ability to inhibit key cell cycle regulatory proteins, coupled with its favorable drug-likeness properties and ADMET profile, makes it a strong contender for further investigation. Future research should focus on validating these in silico findings through experimental studies to understand its efficacy and safety profile in biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。